molecular formula C26H55ClSi B2957739 Chloro(2-decyltetradecyl)dimethylsilane CAS No. 1274903-37-5

Chloro(2-decyltetradecyl)dimethylsilane

Cat. No.: B2957739
CAS No.: 1274903-37-5
M. Wt: 431.26
InChI Key: DLUMFOXYHCHYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, making it valuable in surface modification, polymer chemistry, and coatings. Its long alkyl chain enhances steric hindrance, reducing reactivity compared to smaller silanes like dichlorodimethylsilane (DCDMS) .

Properties

IUPAC Name

chloro-(2-decyltetradecyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55ClSi/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-28(3,4)27)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUMFOXYHCHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)C[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(2-decyltetradecyl)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with 2-decyltetradecyl alcohol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The reaction can be represented as follows:

(CH3)2SiHCl+C26H55OH\text{(CH}_3\text{)}_2\text{SiHCl} + \text{C}_{26}\text{H}_{55}\text{OH} \rightarrow(CH3​)2​SiHCl+C26​H55​OH→

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Chloro(2-decyltetradecyl)dimethylsilane with structurally related organosilanes, focusing on molecular attributes, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula (Inferred) Chlorine Atoms Alkyl Chain Length Key Applications
This compound C₂₆H₅₃ClSi 1 C₂₄ (branched) Hydrophobic coatings, lubricants
Dichlorodimethylsilane (DCDMS) C₂H₆Cl₂Si 2 None Silicone synthesis, surface activation
tert-Butyldimethylchlorosilane (TBSCl) C₆H₁₅ClSi 1 tert-butyl (C₄) Protecting groups in organic synthesis
Trichlorosilane (HSiCl₃) HSiCl₃ 3 None Semiconductor manufacturing

Key Findings:

Reactivity :

  • This compound exhibits lower hydrolysis rates than DCDMS due to its bulky alkyl chain, which hinders nucleophilic attack .
  • TBSCl, though less sterically hindered than the target compound, is widely used in silylation reactions due to its balanced reactivity and stability .

Thermal Stability :

  • The long alkyl chain in this compound enhances thermal stability (decomposition >250°C inferred), outperforming DCDMS (~150°C) .

Solubility and Hydrophobicity :

  • The C₂₄ branched chain renders the compound highly lipophilic, making it superior for water-repellent coatings compared to shorter-chain silanes like TBSCl .

Industrial Use :

  • Unlike trichlorosilane (used in high-purity silicon deposition), this compound is tailored for niche applications requiring durable hydrophobic layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.